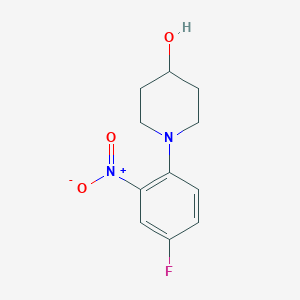

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a hydroxyl group at the 4-position of the piperidine ring . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol typically involves the reaction of 4-fluoro-2-nitrobenzaldehyde with piperidine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

While comprehensive data tables and well-documented case studies for the applications of "1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol" are not available within the provided search results, here's what can be gathered from the search results:

This compound

Basic Information

Potential Applications

Though the search results do not detail specific applications of this compound, they do provide related information.

- Chemical intermediate : 1-(Dipropylamino)acetone is used as an intermediate in the production of other compounds. Similarly, this compound could potentially serve as a chemical intermediate.

- Research and Development : The National Cancer Institute (NCI) Development Therapeutics Program (DTP) provides services and resources to facilitate the discovery and development of new cancer therapeutic agents. 1-(dipropylamino)acetone is listed in the NCI database.

- Related Compounds : Researching compounds with similar structures, such as 1-(4-Fluoro-2-nitrophenyl)piperidine, 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine and 1-(5-Fluoro-2-nitrophenyl)piperidine, might provide insights into potential applications .

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparaison Avec Des Composés Similaires

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol can be compared with other similar compounds, such as:

1-(2-Fluoro-4-nitrophenyl)-piperidin-4-one: This compound has a similar structure but differs in the position of the fluorine and nitro groups.

1-(4-Fluoro-3-nitrophenyl)piperidin-4-ol: This compound has the nitro group at the 3-position instead of the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Activité Biologique

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 942474-44-4

- Molecular Formula : C_{11}H_{12}F_{1}N_{2}O_{3}

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with nitro and fluoro substitutions, exhibit significant antibacterial and antifungal activities. The specific compound this compound has shown promise against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.007 mg/mL |

| Candida albicans | 0.015 mg/mL |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad spectrum of antimicrobial activity .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that this compound displays moderate to high inhibitory activity against these enzymes, which are crucial in neuropharmacology for conditions like Alzheimer's disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25.5 ± 0.5 |

| Butyrylcholinesterase | 30.7 ± 1.2 |

These findings suggest that the compound could be a potential candidate for further development in treating neurodegenerative disorders .

Study on Antibacterial Activity

In a recent study published in a peer-reviewed journal, various piperidine derivatives were synthesized and tested for their antibacterial properties. The study found that compounds with nitro groups exhibited enhanced activity against S. aureus and E. coli, correlating with the presence of electron-withdrawing groups that increase lipophilicity and membrane penetration .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of piperidine derivatives, including this compound. The results indicated significant inhibition of cholinesterase enzymes, suggesting potential use in cognitive enhancement or treatment of cognitive decline .

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPYYFRFTXJMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.